4-碘-4'-硝基联苯

描述

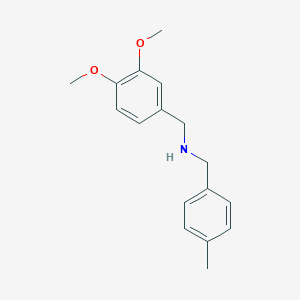

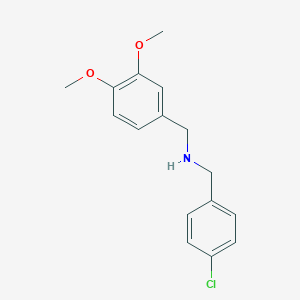

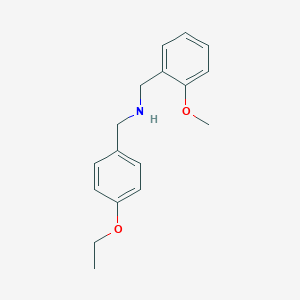

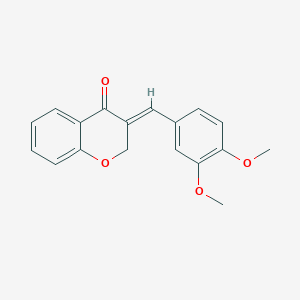

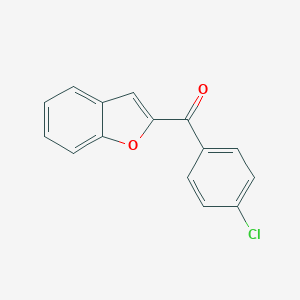

4-Iodo-4'-nitro-1,1'-biphenyl is a useful research compound. Its molecular formula is C12H8INO2 and its molecular weight is 325.1 g/mol. The purity is usually 95%.

The exact mass of the compound 4-Iodo-4'-nitro-1,1'-biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Iodo-4'-nitro-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-4'-nitro-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

热释电和压电扫描显微镜

4-碘-4'-硝基联苯 (INBP) 晶体已使用热释电和压电扫描显微镜进行了研究 . 这些技术被用来揭示 INBP 晶体的双极孪晶态 . 这些晶体的形态没有表现出单畴极性结构的形态 . 热释电扫描显微镜 (SPEM) 显示了极化 P 在整个区域内从 +P 到 -P 的连续转变 .

二次谐波产生 (SHG)

4-碘-4'-硝基联苯的晶体结构已通过堆积计算确定,极性和平行碘···硝基超分子合成子的存在导致非中心对称性和可测量的 SHG 活性 .

早期发现研究

西格玛奥德里奇公司为早期发现研究人员提供了一系列稀有和独特的化学品,其中包括 4-碘-4'-硝基联苯 . 然而,西格玛奥德里奇公司没有收集该产品的分析数据 .

作用机制

Target of Action

4-Iodo-4’-nitrobiphenyl, also known as 4-Iodo-4’-nitro-1,1’-biphenyl or 1-(4-iodophenyl)-4-nitrobenzene, is a typical nonlinear optical molecule . It primarily targets the optical properties of materials, altering their behavior in the presence of light.

Mode of Action

The compound interacts with its targets by inducing a change in their optical properties. This is achieved through the presence of polar and parallel iodo···nitro supramolecular synthons, which lead to non-centrosymmetry and measurable Second Harmonic Generation (SHG) activity .

Result of Action

The primary result of the action of 4-Iodo-4’-nitrobiphenyl is the alteration of the optical properties of the target material. This can lead to changes in the material’s behavior in the presence of light, including its refractive index and its ability to generate second harmonics .

Action Environment

The action of 4-Iodo-4’-nitrobiphenyl can be influenced by various environmental factors. For instance, heating the compound in the range of 150 to 180 °C can lead to a change in its polar form . Additionally, the compound’s optical properties can be affected by the intensity and wavelength of the incident light.

生化分析

Biochemical Properties

4-Iodo-4’-nitrobiphenyl plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P-450-dependent monooxygenases, which are enzymes involved in the metabolism of xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways. Additionally, 4-Iodo-4’-nitrobiphenyl has been studied for its potential to inhibit certain enzymes, thereby affecting metabolic processes.

Cellular Effects

The effects of 4-Iodo-4’-nitrobiphenyl on cellular processes are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within cells . These changes can impact cell viability, proliferation, and apoptosis. Furthermore, 4-Iodo-4’-nitrobiphenyl has been shown to modulate the expression of genes related to detoxification and stress response pathways, highlighting its role in cellular adaptation to chemical stress.

Molecular Mechanism

At the molecular level, 4-Iodo-4’-nitrobiphenyl exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, the interaction of 4-Iodo-4’-nitrobiphenyl with cytochrome P-450 enzymes can inhibit their activity, thereby affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4-Iodo-4’-nitrobiphenyl can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products can have different biological activities, which may influence the overall effects of the compound on cellular function. Long-term exposure to 4-Iodo-4’-nitrobiphenyl in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and stress responses.

Dosage Effects in Animal Models

The effects of 4-Iodo-4’-nitrobiphenyl in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, 4-Iodo-4’-nitrobiphenyl can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

4-Iodo-4’-nitrobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P-450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The metabolism of 4-Iodo-4’-nitrobiphenyl can also involve conjugation reactions with glutathione and other cofactors, facilitating its excretion from the body. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of 4-Iodo-4’-nitrobiphenyl within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, 4-Iodo-4’-nitrobiphenyl can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 4-Iodo-4’-nitrobiphenyl is influenced by its chemical properties and interactions with cellular components . This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may play a role in directing 4-Iodo-4’-nitrobiphenyl to these subcellular locations. The activity and function of the compound can be modulated by its localization, as different cellular compartments provide distinct microenvironments for biochemical reactions.

属性

IUPAC Name |

1-(4-iodophenyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDVRRNLTGKJSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183428 | |

| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29170-08-9 | |

| Record name | 4-Iodo-4′-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29170-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029170089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-4'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-4'-nitro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.967 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes INBP's crystal structure so interesting?

A1: INBP exhibits polymorphism, meaning it can crystallize in different forms. Research has identified three distinct polymorphs: Fdd2, P2/c, and P2. [] The Fdd2 form is particularly intriguing as it demonstrates a polar morphology, with crystals exhibiting a distinct dipole moment. [, ] This polarity arises from the arrangement of iodine and nitro groups within the crystal lattice. [, ] Furthermore, INBP crystals often display a bipolar twin state, where two domains with opposite dipole orientations coexist. [] This complex structure offers potential for applications in areas like nonlinear optics.

Q2: How does the presence of specific chemical groups influence INBP's crystal formation?

A2: The iodine and nitro groups in INBP play a crucial role in dictating its crystal packing and properties. These groups participate in strong intermolecular interactions, specifically halogen bonding (I···O) and nitro-aromatic interactions, which guide the self-assembly of molecules within the crystal lattice. [] These interactions contribute to the formation of specific supramolecular synthons, which are structural units held together by non-covalent forces. These synthons are responsible for INBP's non-centrosymmetry, a key property for second harmonic generation (SHG) activity. []

Q3: Can the orientation of INBP crystals be controlled during growth?

A3: Yes, researchers have successfully demonstrated oriented crystal growth of INBP using self-assembled monolayers (SAMs). [] By employing SAMs with specific terminal groups, the nucleation and growth of INBP crystals can be directed. For instance, SAMs of 4'-nitro-4-mercaptobiphenyl and 4'-iodo-4-mercaptobiphenyl promote needle-like INBP crystals elongated along the crystallographic c-axis. [] This control over crystal orientation is significant for optimizing the material's properties for specific applications.

Q4: Has INBP's potential in terahertz spectroscopy been explored?

A4: Indeed, INBP has been investigated using waveguide terahertz time-domain spectroscopy (THz-TDS). [] This technique, applied to thin polycrystalline films of INBP within a waveguide, revealed previously unseen complexities in its vibrational spectrum at low temperatures. [] The ability to resolve these vibrational transitions with high resolution opens up possibilities for using INBP in terahertz technologies.

Q5: Are there any challenges in determining the exact structure of INBP crystals?

A5: Yes, determining the precise arrangement of molecules within INBP crystals has presented some challenges. Early studies faced difficulties in resolving the crystal structure definitively. [] These challenges stemmed from disorder within the crystals, potentially caused by impurities like 4,4'-dinitrobiphenyl. [] These impurities can disrupt the regular packing of INBP molecules, leading to ambiguity in structural determination.

Q6: How can the absolute orientation of INBP molecules within crystals be determined?

A6: Several techniques have been employed to determine the absolute orientation of INBP molecules within its polar crystals. Anomalous X-ray scattering is one method used to definitively establish the absolute structure. [] Additionally, techniques like scanning pyroelectric microscopy (SPEM) and piezoelectric force microscopy (PFM) provide insights into the polarization direction within INBP crystals, confirming the alignment of molecular dipoles and revealing the bipolar domain structure. []

Q7: Has INBP been used in studying molecular recognition processes?

A7: Yes, INBP has served as a guest molecule in studies exploring molecular recognition during crystal growth. [] Researchers investigated channel-type inclusions of INBP within perhydrotriphenylene (PHTP) crystals. [] Phase-sensitive second harmonic generation microscopy (PH-SHM) revealed that the nitro groups of INBP molecules preferentially orient themselves towards the direction of crystal growth. [] This observation provides valuable insights into the forces governing molecular organization at crystal interfaces.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。